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Compound of Interest

Compound Name: TMP195

Cat. No.: B611408

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TMP195 with other selective Class lla histone
deacetylase (HDAC) inhibitors. The information presented is curated from experimental data to
assist researchers in making informed decisions for their drug discovery and development

programs.

Introduction to Class lla HDACs

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues
on histones and other proteins, playing a crucial role in the epigenetic regulation of gene
expression. Class lla HDACSs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are
distinguished by their tissue-specific expression and their regulation through nucleo-
cytoplasmic shuttling.[1][2] Unlike other HDAC classes, their catalytic activity is considered
weak, and their primary function is believed to be the recruitment of other co-repressor
complexes to transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.
[3][4][5] Dysregulation of Class lla HDACs has been implicated in various diseases, including
cancer, inflammatory disorders, and neurological conditions, making them attractive therapeutic
targets.[6][7]

TMP195: A Profile

TMP195 is a first-in-class, selective Class Ila HDAC inhibitor.[8] It exhibits its inhibitory activity
through a novel, non-chelating zinc-binding group, a trifluoromethyloxadiazole (TFMO) moiety,
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which differs from the hydroxamic acid group found in many pan-HDAC inhibitors.[9][10] This

unique mechanism contributes to its high selectivity for Class lla HDACs over other HDAC

classes.

Comparative Performance Data

The following table summarizes the in vitro potency of TMP195 and other notable Class lla

HDAC inhibitors against the four Class lla isoforms. The data is presented as IC50 (half-

maximal inhibitory concentration) or Ki (inhibitor constant) values, as reported in the literature.

. Selectivit Referenc
Inhibitor HDAC4 HDACS5 HDAC? HDAC9 .
y Profile e(s)
Highly
selective
59 nM (Ki) 60 nM (Ki) 26 nM (Ki) 15 nM (Ki) for Class
TMP195 /111 nM /106 nM /46 nM /9 nM lla over [8lI9][11]
(1C50) (1C50) (IC50) (IC50) other
HDACs
(>100-fold)
Highl
157 nM / I y
97nM/80 43nM/36 23nM /19 selective [6][11][12]
TMP269 126 nM
(IC50) nM (IC50) nM (IC50) nM (IC50) for Class [13][14]
lla HDACs
Selective
for HDAC4
11.9 nM 4.22 nM and [71[15][16]
LMK-235 -
(1C50) (IC50) HDAC5 [17]
over other
HDACs
Selective
for Class
Inhibits Inhibits lla over [2][9][18]
MC1568 -
HDAC4 HDACS5 Class | [19]
HDACs
(176-fold)
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.selleckchem.com/products/MC1568.html
https://www.researchgate.net/figure/Chemical-structure-of-clinically-used-HDAC-inhibitors_fig1_384296771
https://www.benchchem.com/product/b611408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6839770/
https://www.selleckchem.com/products/MC1568.html
https://www.caymanchem.com/product/17738/tmp269
https://www.medchemexpress.com/TMP269.html
https://www.caymanchem.com/product/17738/tmp269
https://www.selleckchem.com/products/tmp269.html
https://www.targetmol.com/compound/tmp269
https://www.medkoo.com/products/4770
https://www.medchemexpress.com/LMK-235.html
https://dcchemicals.com/coa/COA_DC4241.html
https://www.selleckchem.com/products/lmk-235.html
https://dcchemicals.com/product_show-LMK_235.html?datasheet=datasheet
https://bpsbioscience.com/mc1568-2637
https://www.selleckchem.com/products/MC1568.html
https://www.rndsystems.com/cn/products/mc-1568_4077
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=11121
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Note: IC50 and Ki values can vary depending on the specific assay conditions. Researchers
should consult the primary literature for detailed experimental parameters.

Experimental Protocols

The determination of inhibitor potency against HDAC enzymes is critical for their
characterization. A common method employed is the in vitro HDAC enzymatic assay.

General HDAC Enzymatic Assay Protocol

This protocol outlines the general steps for determining the 1C50 values of HDAC inhibitors
using a fluorometric assay.

1. Reagents and Materials:

e Recombinant human HDAC enzymes (HDACA4, 5, 7, 9)

e Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

e Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgClI2)
e HDAC inhibitor (e.g., TMP195) dissolved in DMSO

o Developer solution (e.g., Trypsin in a suitable buffer)

o Stop solution (e.g., Trichostatin A, a pan-HDAC inhibitor)

o 384-well black microplates

o Fluorescence plate reader

2. Assay Procedure:

o Prepare serial dilutions of the test inhibitor in DMSO.

e In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the diluted inhibitor.

« Initiate the enzymatic reaction by adding the recombinant HDAC enzyme to each well.
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 Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[12]
» Stop the reaction by adding the stop solution.

o Add the developer solution to each well and incubate at 37°C to allow for the cleavage of the
deacetylated substrate, which releases a fluorescent molecule.[8]

o Measure the fluorescence intensity using a plate reader at the appropriate excitation and
emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based
substrates).[8]

o Calculate the percentage of inhibition for each inhibitor concentration relative to the control
(DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways
Class lla HDAC-MEF2 Signaling Pathway

Class lla HDACs are key regulators of the MEF2 family of transcription factors. In their
unphosphorylated state, Class Ila HDACs reside in the nucleus and bind to MEF2, repressing
its transcriptional activity. This repression is crucial for controlling cellular differentiation and
proliferation.
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Caption: Class lla HDACs repress MEF2-mediated transcription in the nucleus.
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Nucleo-cytoplasmic Shuttling of Class lla HDACs

The activity of Class lla HDACSs is tightly regulated by their subcellular localization. Signal-
dependent phosphorylation of conserved serine residues in their N-terminal domain by kinases
such as CaMKs leads to their export from the nucleus to the cytoplasm.[20][21][22] This
translocation relieves the repression of MEF2 and allows for the activation of target gene

expression.
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Caption: Signal-induced phosphorylation drives the nuclear export of Class lla HDACs.

Conclusion

TMP195 represents a significant advancement in the development of selective Class lla HDAC
inhibitors, offering a potent and specific tool for researchers. Its unique chemical scaffold and
mechanism of action distinguish it from other inhibitors. The comparative data presented in this
guide highlights the varying potencies and selectivity profiles of different Class lla HDAC
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inhibitors, providing a valuable resource for selecting the most appropriate compound for

specific research applications. Understanding the underlying signaling pathways and having

access to robust experimental protocols are essential for the effective utilization of these

powerful research tools in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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